molecular formula C10H7N3O2 B1326433 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid CAS No. 933988-20-6

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid

Cat. No. B1326433
CAS RN: 933988-20-6
M. Wt: 201.18 g/mol
InChI Key: MORKTPRONBOIJR-UHFFFAOYSA-N
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Description

The compound “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . Numerous methods for the synthesis of pyrimidines are described, including a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . More specific structural details may be found in the referenced papers .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” and its derivatives can be found in the referenced papers . For instance, one derivative, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests potential applications in developing new anti-inflammatory drugs with minimal toxicity.

Anti-fibrosis Activities

Research has shown that pyrimidine derivatives can be effective in anti-fibrosis activities. Novel 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated against immortalized rat hepatic stellate cells, showing better anti-fibrotic activities than some existing drugs . This indicates a promising avenue for the development of new treatments for fibrotic diseases.

Antimicrobial and Antiviral Properties

Pyrimidine compounds have demonstrated significant antimicrobial and antiviral activities. They have been tested against a variety of bacterial strains, yeasts, and filamentous fungi, showing potential as broad-spectrum antimicrobial and antiviral agents .

Cancer Research

In cancer research, pyrimidine derivatives have been used as inhibitors of specific enzymes like EGFR and AURKA, which are involved in cancer cell proliferation . This application is crucial for the development of targeted cancer therapies.

Anticancer Targeting

The pyridine scaffold, which is part of the 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid structure, has been employed in the design of anticancer agents. For instance, derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .

Synthesis of Novel Compounds

The pyrimidine moiety is a privileged structure in medicinal chemistry, used in the synthesis of novel heterocyclic compounds with potential biological activities. This includes the design and creation of new molecules that could lead to the discovery of drugs with various pharmacological effects .

Safety And Hazards

Pyrimidine derivatives may have certain hazards. For example, pyrimidine-5-carboxylic acid has been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-pyridin-3-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORKTPRONBOIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647961
Record name 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid

CAS RN

933988-20-6
Record name 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (0.73 g, 3.32 mmol) and 1M aqueous LiOH (3.32 mL) in MeOH (5 mL) is stirred at room temperature overnight. The MeOH is removed in vacuo, and the aqueous solution is treated with 3 N HCl to adjust the pH ˜2-3. The solid is filtered off and washed with water and dried in vacuum to yield 2-pyridin-3-yl-pyrimidine-5-carboxylic acid (0.2 g, 30%) as a solid. MS: 202 (M+H).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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